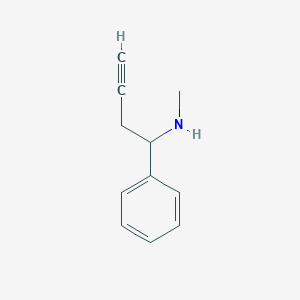
Methyl(1-phenylbut-3-yn-1-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(1-phenylbut-3-yn-1-yl)amine is an organic compound with the molecular formula C11H13N. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to a carbon chain. This compound is notable for its unique structure, which includes a phenyl group and an alkyne group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(1-phenylbut-3-yn-1-yl)amine typically involves the reaction of phenylacetylene with methylamine under specific conditions. One common method is the alkylation of phenylacetylene with methylamine in the presence of a suitable catalyst, such as palladium or copper, to facilitate the reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors can also enhance the reaction rate and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl(1-phenylbut-3-yn-1-yl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
Oxidation: Phenylacetic acid or benzyl alcohol.
Reduction: Methyl(1-phenylbut-3-en-1-yl)amine or Methyl(1-phenylbutyl)amine.
Substitution: Various halogenated derivatives depending on the halogenating agent used.
Aplicaciones Científicas De Investigación
Methyl(1-phenylbut-3-yn-1-yl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving amines.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects, such as monoamine oxidase inhibitors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl(1-phenylbut-3-yn-1-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymes involved in amine metabolism, leading to the formation of active metabolites. Additionally, its alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates and other functional molecules.
Comparación Con Compuestos Similares
Methyl(1-phenylbut-3-yn-1-yl)amine can be compared with other similar compounds, such as:
Phenylacetylene: Lacks the amine group, making it less versatile in certain reactions.
Methyl(1-phenylprop-2-yn-1-yl)amine: Similar structure but with a shorter carbon chain, affecting its reactivity and applications.
Methyl(1-phenylbut-2-yn-1-yl)amine: Positional isomer with different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a phenyl group, an alkyne group, and an amine group, providing a wide range of reactivity and applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C11H13N |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
N-methyl-1-phenylbut-3-yn-1-amine |
InChI |
InChI=1S/C11H13N/c1-3-7-11(12-2)10-8-5-4-6-9-10/h1,4-6,8-9,11-12H,7H2,2H3 |
Clave InChI |
GXRHHDMKONMETQ-UHFFFAOYSA-N |
SMILES canónico |
CNC(CC#C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


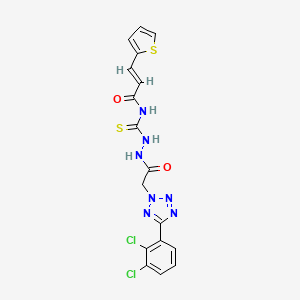
![4-[(Ethylamino)methyl]cyclohexane-1-carbonitrile](/img/structure/B13302653.png)
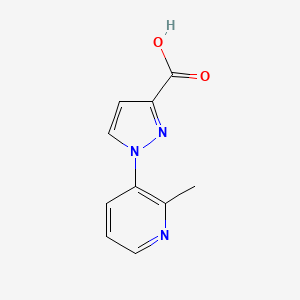
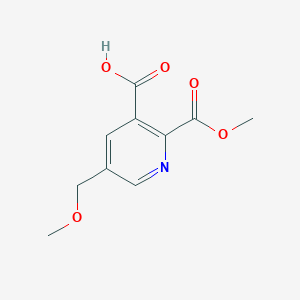
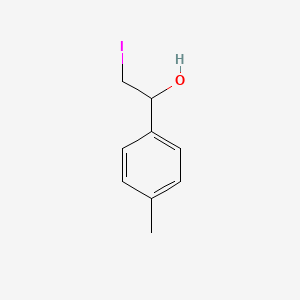
![2-[5-amino-3-(1H-pyrazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13302668.png)
![2-Methyl-4-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B13302673.png)
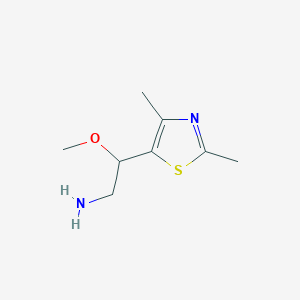
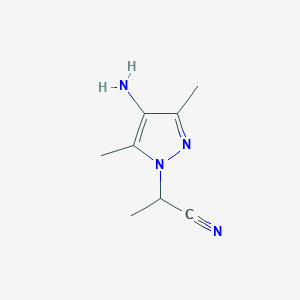
![4-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene](/img/structure/B13302689.png)
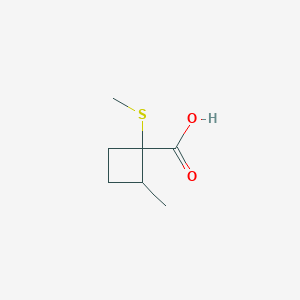
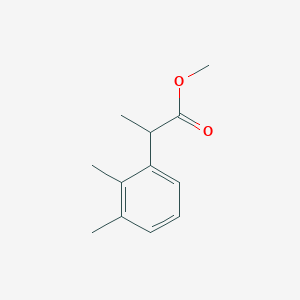
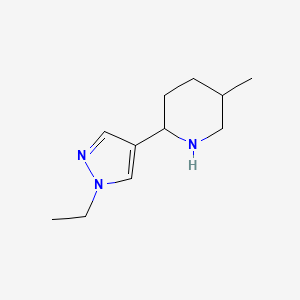
![2-Amino-3-[methyl(phenyl)amino]propanoic acid dihydrochloride](/img/structure/B13302721.png)
